molecular formula C8H18 B12749589 (S)-2,2,3-Trimethylpentane CAS No. 40824-48-4

(S)-2,2,3-Trimethylpentane

Cat. No.: B12749589
CAS No.: 40824-48-4
M. Wt: 114.23 g/mol
InChI Key: XTDQDBVBDLYELW-ZETCQYMHSA-N
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Description

(S)-2,2,3-Trimethylpentane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a branched hydrocarbon with the molecular formula C8H18. It is often used as a reference fuel in octane rating tests due to its high resistance to knocking in internal combustion engines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,3-Trimethylpentane typically involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor where the alkylation takes place. The product is then separated and purified using distillation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-2,2,3-Trimethylpentane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions are less common for alkanes but can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation is a common substitution reaction where this compound reacts with halogens like chlorine or bromine to form haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium or platinum)

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes (less common)

    Substitution: Haloalkanes

Scientific Research Applications

(S)-2,2,3-Trimethylpentane has several applications in scientific research:

    Chemistry: Used as a reference standard in octane rating tests and as a solvent in various chemical reactions.

    Biology: Studied for its effects on biological membranes and its potential use in biofuel production.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of high-performance fuels and lubricants.

Mechanism of Action

The mechanism of action of (S)-2,2,3-Trimethylpentane primarily involves its interaction with other molecules through van der Waals forces. Its hydrophobic nature allows it to interact with and stabilize hydrophobic regions in biological membranes or other hydrophobic environments. This property makes it useful in various industrial and research applications.

Comparison with Similar Compounds

    2,2,4-Trimethylpentane (Isooctane): Another branched alkane used as a reference fuel in octane rating tests.

    2,3,3-Trimethylpentane: A structural isomer with similar physical properties but different chemical reactivity.

    2,2,3-Trimethylbutane: A smaller branched alkane with different applications.

Uniqueness: (S)-2,2,3-Trimethylpentane is unique due to its chiral nature, which can lead to different interactions in biological systems compared to its achiral counterparts. Its high resistance to knocking makes it particularly valuable in the formulation of high-performance fuels.

Properties

CAS No.

40824-48-4

Molecular Formula

C8H18

Molecular Weight

114.23 g/mol

IUPAC Name

(3S)-2,2,3-trimethylpentane

InChI

InChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3/t7-/m0/s1

InChI Key

XTDQDBVBDLYELW-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H](C)C(C)(C)C

Canonical SMILES

CCC(C)C(C)(C)C

Origin of Product

United States

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